molecular formula C9H7BrN2 B2356116 (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile CAS No. 748807-82-1

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile

Cat. No. B2356116
M. Wt: 223.073
InChI Key: AHDJAZMPXGPTEA-WEVVVXLNSA-N
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Patent
US08962596B2

Procedure details

An oven dried flask was charged with 300 mL of tetrahydrofuran and diisopropylamine (31.4 mL, 223 mmol) and cooled to 0° C. under nitrogen. To the reaction mixture was then added butyl lithium (2.5 M in hexanes) (79.1 mL, 198 mmol) slowly by syringe over 10 minutes. The reaction mixture was then allowed to stir at 0° C. for 20 minutes. The reaction mixture was then cooled to −78° C. and acetonitrile (10.8 mL, 206 mmol) was added slowly over 5 minutes. The reaction mixture was allowed to stir for 10 minutes before 4-bromobenzonitrile (30.0 g, 165 mmol) was added as a solution in 100 mL of tetrahydrofuran over 10 minutes. The reaction mixture was allowed to proceed at −78° C. for an additional 10 minutes before being allowed to slowly warm to ambient temperature and proceed overnight. The reaction mixture was cooled to 0° C. and 200 mL of water was slowly added. The reaction mixture was stirred for 10 minutes and the solids were collected by means of vacuum filtration and dried under high vacuum. The solids were suspended in dichloromethane and the resulting solids were collected by means of vacuum filtration to obtain 3-amino-3-(4-bromophenyl)acrylonitrile (34.2 g, 153 mmol, 93.0% yield). MS (apci) m/z=222.0 (M−H).
Quantity
79.1 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
31.4 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)[CH3:2].C([Li])CCC.C(#N)C.[Br:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1>O1CCCC1.O>[NH2:22][C:21]([C:20]1[CH:23]=[CH:24][C:17]([Br:16])=[CH:18][CH:19]=1)=[CH:2][C:1]#[N:4]

Inputs

Step One
Name
Quantity
79.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
31.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −78° C.
WAIT
Type
WAIT
Details
to proceed at −78° C. for an additional 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to ambient temperature
WAIT
Type
WAIT
Details
proceed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solids were collected by means of vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
FILTRATION
Type
FILTRATION
Details
the resulting solids were collected by means of vacuum filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC(=CC#N)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 153 mmol
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08962596B2

Procedure details

An oven dried flask was charged with 300 mL of tetrahydrofuran and diisopropylamine (31.4 mL, 223 mmol) and cooled to 0° C. under nitrogen. To the reaction mixture was then added butyl lithium (2.5 M in hexanes) (79.1 mL, 198 mmol) slowly by syringe over 10 minutes. The reaction mixture was then allowed to stir at 0° C. for 20 minutes. The reaction mixture was then cooled to −78° C. and acetonitrile (10.8 mL, 206 mmol) was added slowly over 5 minutes. The reaction mixture was allowed to stir for 10 minutes before 4-bromobenzonitrile (30.0 g, 165 mmol) was added as a solution in 100 mL of tetrahydrofuran over 10 minutes. The reaction mixture was allowed to proceed at −78° C. for an additional 10 minutes before being allowed to slowly warm to ambient temperature and proceed overnight. The reaction mixture was cooled to 0° C. and 200 mL of water was slowly added. The reaction mixture was stirred for 10 minutes and the solids were collected by means of vacuum filtration and dried under high vacuum. The solids were suspended in dichloromethane and the resulting solids were collected by means of vacuum filtration to obtain 3-amino-3-(4-bromophenyl)acrylonitrile (34.2 g, 153 mmol, 93.0% yield). MS (apci) m/z=222.0 (M−H).
Quantity
79.1 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
31.4 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)[CH3:2].C([Li])CCC.C(#N)C.[Br:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1>O1CCCC1.O>[NH2:22][C:21]([C:20]1[CH:23]=[CH:24][C:17]([Br:16])=[CH:18][CH:19]=1)=[CH:2][C:1]#[N:4]

Inputs

Step One
Name
Quantity
79.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
31.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −78° C.
WAIT
Type
WAIT
Details
to proceed at −78° C. for an additional 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to ambient temperature
WAIT
Type
WAIT
Details
proceed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solids were collected by means of vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
FILTRATION
Type
FILTRATION
Details
the resulting solids were collected by means of vacuum filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC(=CC#N)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 153 mmol
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.